

Spectrophotometric Analysis of Acid Red 266: A Technical Guide

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Compound of Interest

Compound Name: Acid red 266

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This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Acid Red 266**, an azo dye. It details the fundamental properties of the dye, experimental protocols for its quantification, and a methodological framework for studying its degradation. This document is intended to serve as a practical resource for professionals in research and development.

Core Properties of Acid Red 266

Acid Red 266 is a synthetic dye belonging to the azo class, characterized by the presence of one or more azo groups ($-N=N-$). Its chemical and physical properties are essential for developing accurate analytical methods.

Property	Value
C.I. Name	Acid Red 266
Molecular Formula	$C_{17}H_{10}ClF_3N_3NaO_4S$
Molecular Weight	467.78 g/mol
CAS Number	57741-47-6

Spectrophotometric Characterization

Spectrophotometry is a primary technique for the quantitative analysis of colored compounds like **Acid Red 266**. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Absorption Spectrum and Maximum Wavelength (λ_{max})

The UV-Visible absorption spectrum of **Acid Red 266** in an aqueous solution exhibits a characteristic peak in the visible region. The wavelength at which the maximum absorbance occurs (λ_{max}) is crucial for quantitative measurements as it provides the highest sensitivity. Studies on the aggregation behavior of **Acid Red 266** have shown its UV/Vis absorption spectra under various conditions. In dilute aqueous solutions, the monomeric form of **Acid Red 266** has a distinct absorption profile.

Parameter	Value
Absorption Maximum (λ_{max})	~525 nm

Note: The λ_{max} can be influenced by solvent polarity, pH, and dye concentration due to aggregation effects.

Molar Absorptivity (ϵ)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a given substance at a specific wavelength and is essential for calculating the concentration of the substance from its absorbance. While a precise molar absorptivity for the pure monomeric form of **Acid Red 266** is not explicitly stated in the readily available literature, it can be determined experimentally by measuring the absorbance of a series of standard solutions of known concentration.

Experimental Protocols

The following sections detail the methodologies for the preparation of standard solutions and the spectrophotometric determination of **Acid Red 266**.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to obtaining reliable quantitative data.

Materials:

- **Acid Red 266** (analytical grade)
- Distilled or deionized water
- Volumetric flasks (various sizes)
- Analytical balance

Procedure:

- Stock Solution (e.g., 100 mg/L):
 - Accurately weigh 10.0 mg of **Acid Red 266** using an analytical balance.
 - Quantitatively transfer the dye to a 100 mL volumetric flask.
 - Dissolve the dye in a small amount of distilled water and then fill the flask to the mark.
 - Stopper the flask and invert it several times to ensure homogeneity. Stirring at an elevated temperature can aid in dissolution.
- Working Standards:
 - Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.625 mg/L standards, pipette 10 mL, 5 mL, 2.5 mL, 1.25 mL, and 0.625 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with distilled water.

Determination of λ_{max} and Calibration Curve

Instrumentation:

- UV-Visible Spectrophotometer (double beam recommended)

- Quartz or glass cuvettes (1 cm path length)

Procedure:

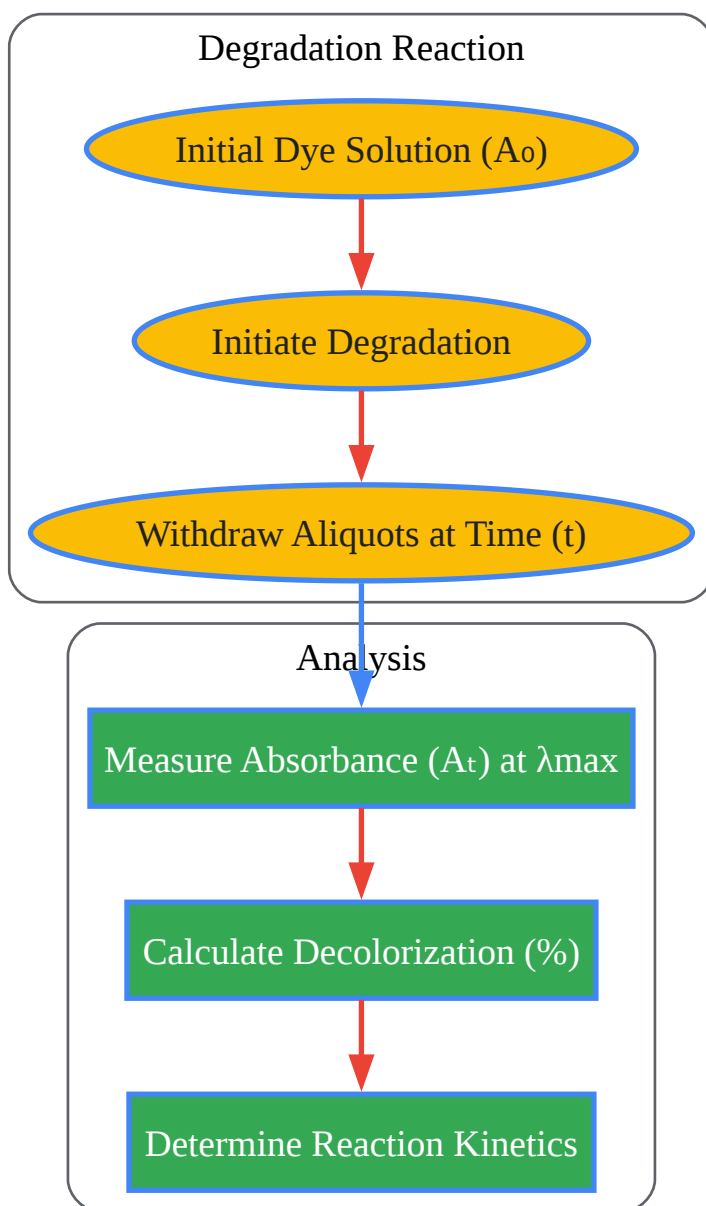
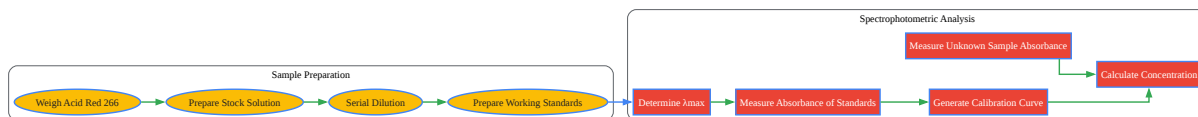
- Determination of λ_{max} :
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm).
 - Use distilled water as a blank to zero the instrument.
 - Measure the absorbance of one of the mid-range standard solutions (e.g., 5 mg/L).
 - The wavelength corresponding to the highest absorbance peak is the λ_{max} .
- Generation of Calibration Curve:
 - Set the spectrophotometer to the determined λ_{max} (e.g., 525 nm).
 - Zero the instrument with the distilled water blank.
 - Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard before measuring.
 - Plot a graph of absorbance versus concentration.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1 indicates a good linear relationship.

Analysis of Unknown Samples

To determine the concentration of **Acid Red 266** in an unknown sample:

- Measure the absorbance of the unknown sample at the λ_{max} .
- Ensure the absorbance falls within the linear range of the calibration curve. If necessary, dilute the sample.

- Calculate the concentration using the equation from the linear regression of the calibration curve.



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